REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[CH2:7]([I:10])[CH2:8][CH3:9]>C1(C)C=CC=CC=1>[I-:10].[CH3:1][N+:2]1[CH:6]=[CH:5][N:4]([CH2:7][CH2:8][CH3:9])[CH:3]=1 |f:3.4|
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Name
|
|
Quantity
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8.2 g
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Type
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reactant
|
Smiles
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CN1C=NC=C1
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
C(CC)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
After the end of the reaction
|
Type
|
CUSTOM
|
Details
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the reaction solution separated into the two layers of a toluene layer
|
Type
|
CUSTOM
|
Details
|
By removing the toluene layer from the reaction solution
|
Type
|
CUSTOM
|
Details
|
the ionic liquid was obtained
|
Type
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CUSTOM
|
Details
|
The ionic liquid obtained
|
Type
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WASH
|
Details
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was washed with toluene 3 times for purification
|
Type
|
DISTILLATION
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Details
|
The toluene was distilled off in vacuo, whereby an ionic liquid 1-methyl-3-propylimidazolium iodide (23.8 g)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
[I-].C[N+]1=CN(C=C1)CCC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |